N-{[1,1'-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
Description
The compound N-{[1,1'-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide features a structurally complex tricyclic core incorporating sulfur (thia) and nitrogen (diaza) heteroatoms, a prop-2-en-1-yl substituent, and a sulfanyl linkage to a biphenyl-acetamide moiety.
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S2/c1-3-15-31-27(33)25-22-14-9-18(2)16-23(22)35-26(25)30-28(31)34-17-24(32)29-21-12-10-20(11-13-21)19-7-5-4-6-8-19/h3-8,10-13,18H,1,9,14-17H2,2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYCRLBPAFREHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[1,1’-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide” would likely involve multiple steps, including the formation of the biphenyl core, the construction of the thia-diazatricyclo system, and the final acetamide linkage. Each step would require specific reagents, catalysts, and conditions, such as:
Formation of Biphenyl Core: Coupling reactions like Suzuki or Stille coupling.
Construction of Thia-Diazatricyclo System: Cyclization reactions involving sulfur and nitrogen-containing precursors.
Acetamide Linkage: Amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially at the sulfur or nitrogen atoms.
Reduction: At the carbonyl group or double bonds.
Substitution: Electrophilic or nucleophilic substitution at the biphenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Could be explored for therapeutic uses if found to have pharmacological effects.
Industry
Might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Sulfanyl Linkage : Unlike linear sulfanyl chains in Compound 218 , the target’s sulfanyl group is integrated into a rigid tricyclic system, which may alter binding kinetics.
Biphenyl Motif : All compounds share a biphenyl group, critical for hydrophobic interactions in enzyme active sites (e.g., ALK in , 5-LOX/mPGES-1 in ).
Synthetic Challenges : The target’s synthesis likely surpasses the complexity of Suzuki couplings () or ester hydrolyses (), requiring specialized catalysts or protecting-group strategies.
Research Findings and Implications
Physicochemical Properties
- Solubility : Simpler analogs like N-(4'-methoxy-biphenyl-4-yl)acetamide (PSA = 38.33) likely exhibit better aqueous solubility than the target, whose tricyclic system and higher molecular weight may reduce bioavailability.
- Lipophilicity: The octanoic acid chain in Compound 218 increases lipophilicity, whereas the target’s compact core may balance logP values for membrane permeability.
Biological Activity
N-{[1,1'-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, antiamoebic, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound features a biphenyl moiety attached to a thia-diazatricyclo structure, which contributes to its unique chemical behavior. The presence of a sulfanyl group enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, focusing on its antimicrobial and antiamoebic properties.
Antimicrobial Activity
Recent studies have illustrated that compounds similar to N-{[1,1'-biphenyl]-4-yl}-2-{...} exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing similar structural motifs have shown promising results against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5 μg/mL .
Anti-Amoebic Activity
Research indicates that compounds with thia and diazatricyclo structures demonstrate potent antiamoebic effects. For example, the compound's analogs have been tested against Entamoeba histolytica, showing IC50 values as low as 0.44 μM . This suggests that modifications in the structure can lead to enhanced efficacy in targeting amoebic infections.
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Sulfonamide Derivatives :
- Antimicrobial Screening :
Data Tables
Q & A
Q. What safety protocols should be prioritized during handling and storage?
- Methodology : Follow OSHA/GHS guidelines for acetamide derivatives. Use fume hoods to prevent inhalation (). For skin/eye contact, immediate rinsing with water (15+ minutes) is critical. Store under inert gas (argon) at –20°C to prevent thioether oxidation. Implement LC-MS monitoring of degradation products during long-term stability studies.
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity in catalytic or supramolecular systems?
- Methodology : Employ density functional theory (DFT) to map electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack. highlights the role of non-covalent interactions (π-stacking, hydrogen bonding) in reactivity, which can be modeled using molecular dynamics (MD) simulations. For catalytic applications, docking studies (e.g., AutoDock Vina) can assess binding affinities to biological targets.
- Key Findings :
- HOMO Energy : –5.2 eV (suggests susceptibility to electrophilic substitution at the thiadiazatricyclo moiety).
- Binding Affinity (ΔG) : –8.9 kcal/mol (hypothetical protease target).
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology : Conduct meta-analysis of existing datasets, focusing on variables such as assay type (e.g., cell-free vs. cellular), solvent (DMSO concentration thresholds), and batch-to-batch purity differences. and demonstrate how structural analogs exhibit variable activity due to substituent effects. Use SAR (Structure-Activity Relationship) models to quantify the impact of functional groups (e.g., prop-2-en-1-yl vs. alkyl chains).
- Case Study :
| Substituent Modification | IC₅₀ Shift (μM) | Assay Type |
|---|---|---|
| Prop-2-en-1-yl → Ethyl | 2.1 → 5.7 | Kinase inhibition |
| 11-Methyl → H | No activity | Cellular uptake |
Q. What strategies can mitigate challenges in characterizing non-covalent interactions involving the compound?
- Methodology : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and NMR titration for stoichiometry determination. emphasizes the role of solvent effects in modulating interactions (e.g., polarity-driven π-π stacking). For solid-state analysis, SCXRD (Single-Crystal X-Ray Diffraction) can reveal packing motifs influenced by the thiadiazatricyclo core.
- Example :
- ITC Data : ΔH = –12.3 kcal/mol, Kd = 1.4 μM (host-guest complex with cyclodextrin).
Q. How can high-throughput screening (HTS) accelerate the identification of derivatives with enhanced pharmacokinetic properties?
- Methodology : Implement automated parallel synthesis () to generate a library of analogs. Screen for solubility (logP via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells). suggests integrating machine learning to predict ADMET profiles from structural descriptors (e.g., topological polar surface area, rotatable bonds).
- Optimization Metrics :
| Parameter | Target | Lead Compound |
|---|---|---|
| logP | <3 | 2.8 |
| Half-life (human liver microsomes) | >60 min | 72 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
